molecular formula C9H5BrN2O4 B1417185 Methyl 2-bromo-3-cyano-4-nitrobenzoate CAS No. 1807020-73-0

Methyl 2-bromo-3-cyano-4-nitrobenzoate

Cat. No. B1417185
M. Wt: 285.05 g/mol
InChI Key: ANNFSZPZVRIZEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The molecular formula of “Methyl 2-bromo-4-nitrobenzoate” is C8H6BrNO4 , and for “Methyl 2-(bromomethyl)-4-nitrobenzoate” it’s C9H8BrNO4 . The exact structure of “Methyl 2-bromo-3-cyano-4-nitrobenzoate” would need to be confirmed.


Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-bromo-3-cyano-4-nitrobenzoate” would depend on its exact structure and the conditions under which the reactions are carried out. It’s noted that “2-Bromo-3-nitrobenzoic Acid Methyl Ester” is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, melting point, density, and solubility. For “Methyl 2-bromo-4-nitrobenzoate”, the molecular weight is 260.04 . For “Methyl 2-(bromomethyl)-4-nitrobenzoate”, the molecular weight is 274.07 . Other properties would need to be determined experimentally.

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, “Methyl 2-bromo-4-nitrobenzoate” has a safety warning indicating that it may cause skin and eye irritation, and precautions should be taken to avoid breathing in dust or vapors .

Future Directions

The future directions for research on “Methyl 2-bromo-3-cyano-4-nitrobenzoate” could include further investigation into its synthesis, properties, and potential applications. For instance, its role as an intermediate in the synthesis of Balsalazide suggests potential applications in pharmaceutical research .

properties

IUPAC Name

methyl 2-bromo-3-cyano-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(12(14)15)6(4-11)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFSZPZVRIZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-4-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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